Zaprinast

Description

Structure

3D Structure

Properties

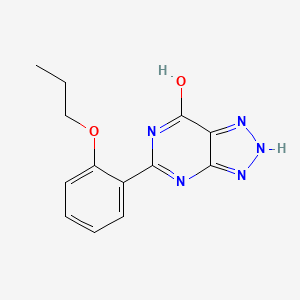

IUPAC Name |

5-(2-propoxyphenyl)-2,6-dihydrotriazolo[4,5-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5O2/c1-2-7-20-9-6-4-3-5-8(9)11-14-12-10(13(19)15-11)16-18-17-12/h3-6H,2,7H2,1H3,(H2,14,15,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REZGGXNDEMKIQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC=C1C2=NC3=NNN=C3C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8045224 | |

| Record name | Zaprinast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID46500428 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

37762-06-4 | |

| Record name | Zaprinast | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37762-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zaprinast [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037762064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | zaprinast | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757885 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Zaprinast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zaprinast | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.760 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZAPRINAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GXT25D5DS0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Dawn of PDE Inhibition: A Technical History of Zaprinast

An in-depth guide for researchers and drug development professionals on the discovery, mechanism of action, and historical significance of Zaprinast as a phosphodiesterase inhibitor.

Abstract

This compound, a triazolopyrimidine derivative synthesized in 1974 by May & Baker, holds a significant place in the history of pharmacology as one of the earliest identified selective inhibitors of phosphodiesterase (PDE) enzymes. Though it never achieved clinical success as a therapeutic agent, its role as a research tool was pivotal, paving the way for the development of highly successful PDE5 inhibitors like sildenafil. This technical guide delves into the discovery and history of this compound, its inhibitory profile against various PDE isoforms, and the experimental methodologies used to characterize its activity. We will explore its dual action as both a PDE inhibitor and a G protein-coupled receptor 35 (GPR35) agonist, providing detailed insights into the signaling pathways it modulates.

Discovery and Historical Context

This compound (initially known as M&B 22,948) was first synthesized in 1974.[1] Initially investigated for other therapeutic indications, its significance grew with the burgeoning understanding of the role of cyclic nucleotides, particularly cyclic guanosine monophosphate (cGMP), in cellular signaling. It was later characterized as the first selective inhibitor of PDE5, the enzyme responsible for the degradation of cGMP.[1] This discovery was a landmark in the field, as it provided a valuable pharmacological tool to probe the physiological functions of the nitric oxide (NO)/cGMP pathway.

While later studies revealed that this compound's selectivity for PDE5 was not as high as initially believed, its importance as a precursor in the development of modern PDE5 inhibitors cannot be overstated. The exploration of this compound's effects on cGMP-mediated processes directly led to the research that culminated in the discovery and development of sildenafil (Viagra) by Pfizer for the treatment of erectile dysfunction.[2][3]

Quantitative Inhibitory Profile of this compound

This compound exhibits inhibitory activity against several phosphodiesterase isoforms. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| PDE Isoform | IC50 (µM) | Source |

| PDE1 | 47 | [4] |

| PDE3 | 250 | [4] |

| PDE4 | 100 | [4] |

| PDE5 | 0.5 - 0.76 | BPS Bioscience |

| PDE6 | 0.15 | BPS Bioscience |

| PDE9 | 29.0 | [1] |

| PDE11 | 12.0 | [1] |

Experimental Protocols

Phosphodiesterase Inhibition Assay (Radiolabeled cGMP Method)

This protocol outlines a general method for determining the inhibitory activity of compounds like this compound on PDE enzymes using a radiolabeled substrate.

Materials:

-

Purified PDE enzyme (e.g., PDE5)

-

[³H]-cGMP (radiolabeled substrate)

-

Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mg/mL BSA)

-

This compound (or other inhibitors) at various concentrations

-

Snake venom 5'-nucleotidase (e.g., from Crotalus atrox)

-

Anion-exchange resin (e.g., Dowex)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Reaction Setup: In a reaction tube, combine the assay buffer, a fixed concentration of purified PDE enzyme, and varying concentrations of this compound.

-

Initiation: Start the reaction by adding a known concentration of [³H]-cGMP. The final reaction volume is typically 100-200 µL.

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring that substrate hydrolysis does not exceed 20% in the uninhibited control.

-

Termination: Stop the reaction by heat inactivation (e.g., boiling for 1-2 minutes).

-

Conversion to Nucleoside: After cooling, add snake venom 5'-nucleotidase to the reaction mixture and incubate for a further 10-20 minutes at 37°C. This enzyme converts the [³H]-5'-GMP product to the nucleoside [³H]-guanosine.

-

Separation: Apply the reaction mixture to a pre-equilibrated anion-exchange resin column. The negatively charged, unreacted [³H]-cGMP and the intermediate [³H]-5'-GMP will bind to the resin, while the uncharged [³H]-guanosine will pass through.

-

Quantification: Collect the eluate containing [³H]-guanosine, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration compared to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

GPR35 Activation Assay (Intracellular Calcium Mobilization)

This compound has been identified as an agonist for the G protein-coupled receptor 35 (GPR35).[5][6][7][8] This can be assessed by measuring changes in intracellular calcium levels.

Materials:

-

HEK293 cells stably expressing GPR35 and a promiscuous G-protein (e.g., Gα16)

-

Cell culture medium (e.g., DMEM)

-

Fura-2 AM or other calcium-sensitive fluorescent dye

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

This compound at various concentrations

-

Fluorescence plate reader with kinetic reading capabilities

Procedure:

-

Cell Plating: Seed the GPR35-expressing HEK293 cells into a 96-well or 384-well black, clear-bottom plate and culture overnight.

-

Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fura-2 AM) in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.

-

Washing: Gently wash the cells with assay buffer to remove extracellular dye.

-

Baseline Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.

-

Compound Addition: Add varying concentrations of this compound to the wells.

-

Kinetic Measurement: Immediately begin measuring the fluorescence intensity over time to monitor the change in intracellular calcium concentration.

-

Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Signaling Pathways and Mechanism of Action

Inhibition of the cGMP Signaling Pathway

This compound's primary mechanism of action as a PDE inhibitor is the prevention of cGMP degradation. This leads to an accumulation of intracellular cGMP, thereby potentiating the downstream effects of the NO/cGMP signaling pathway.

Caption: this compound inhibits PDE5, preventing cGMP degradation.

Activation of the GPR35 Signaling Pathway

In addition to its role as a PDE inhibitor, this compound also functions as an agonist for GPR35, a G protein-coupled receptor. This activation can lead to downstream signaling events, including the mobilization of intracellular calcium.

Caption: this compound activates GPR35, leading to calcium mobilization.

Conclusion

This compound, while not a clinical success in itself, represents a critical chapter in the history of drug discovery. Its identification as a moderately selective PDE5 inhibitor provided the crucial proof-of-concept that targeting this enzyme class could have significant therapeutic benefits. The experimental methodologies developed to characterize this compound laid the groundwork for the screening and development of a new generation of highly potent and selective PDE inhibitors. Furthermore, its later discovery as a GPR35 agonist highlights the potential for drug repurposing and the complex polypharmacology that can be exhibited by small molecules. For researchers in pharmacology and drug development, the story of this compound serves as a compelling case study in the evolution of a therapeutic target and the enduring value of well-characterized molecular probes.

References

- 1. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajprd.com [ajprd.com]

- 3. The discovery and development of Viagra® (sildenafil citrate) | Semantic Scholar [semanticscholar.org]

- 4. Inhibition of cyclic GMP-binding cyclic GMP-specific phosphodiesterase (Type 5) by sildenafil and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a well-known cyclic guanosine monophosphate-specific phosphodiesterase inhibitor, is an agonist for GPR35 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GPR35 as a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | GPR35 as a Novel Therapeutic Target [frontiersin.org]

- 8. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]

Zaprinast: A Technical Guide to its Biochemical Properties for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zaprinast, a pyrazolopyrimidinone derivative, is a well-characterized phosphodiesterase (PDE) inhibitor with a complex pharmacological profile. Initially investigated for its vasodilatory properties, it has become a valuable tool in research for studying cyclic guanosine monophosphate (cGMP) signaling pathways. This document provides an in-depth technical guide on the biochemical properties of this compound, including its mechanism of action, selectivity profile, and key quantitative data. Detailed experimental protocols for assays relevant to its activity are provided, along with visualizations of the signaling pathways it modulates.

Core Biochemical Properties

This compound's primary mechanism of action is the competitive inhibition of cGMP-specific phosphodiesterases, enzymes responsible for the degradation of cGMP.[1] By inhibiting these enzymes, this compound leads to an accumulation of intracellular cGMP, thereby potentiating the effects of signaling pathways that utilize this second messenger, such as the nitric oxide (NO) signaling cascade.[2]

Beyond its role as a PDE inhibitor, this compound has been identified as an agonist for the G protein-coupled receptor 35 (GPR35).[3][4] This dual activity is a critical consideration in experimental design and data interpretation.

Quantitative Data Summary

The inhibitory and agonistic activities of this compound have been quantified across various PDE subtypes and GPR35 orthologs. The following tables summarize the key IC50 (half-maximal inhibitory concentration), Ki (inhibitory constant), and EC50 (half-maximal effective concentration) values reported in the literature.

| Parameter | Target Enzyme/Receptor | Value (µM) | Reference(s) |

| IC50 | PDE5 | 0.5 - 0.76 | [3][5] |

| PDE6 | 0.15 | [6][7] | |

| PDE9 | 29 - 35 | [3][6] | |

| PDE11 | 11 - 33 | [3] | |

| PDE10 | 22 | [3] | |

| Ki | PDE5 | 0.13 | [1] |

| EC50 | rat GPR35 | 0.016 | [3][4] |

| human GPR35 | 0.84 | [3][4] |

Signaling Pathways

This compound's biochemical effects are primarily mediated through two distinct signaling pathways: the canonical NO-cGMP-PDE pathway and the GPR35 signaling cascade.

NO-cGMP-PDE5 Signaling Pathway

In this pathway, the production of nitric oxide (NO) by nitric oxide synthase (NOS) activates soluble guanylate cyclase (sGC) to convert guanosine triphosphate (GTP) to cGMP. cGMP then activates protein kinase G (PKG), leading to various downstream effects, including smooth muscle relaxation. PDE5 is the primary enzyme responsible for the hydrolysis of cGMP to GMP, thus terminating the signal. This compound inhibits PDE5, leading to an accumulation of cGMP and enhanced PKG signaling.

GPR35 Signaling Pathway

This compound acts as an agonist at GPR35, a G protein-coupled receptor. Upon binding, it can activate Gαi/o and Gα13 pathways. Activation of Gαi/o leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels. Activation of Gα13 can lead to the activation of RhoA and subsequent downstream signaling. Furthermore, agonist binding to GPR35 can induce the recruitment of β-arrestin, leading to receptor internalization and potentially initiating G protein-independent signaling cascades.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the biochemical properties of this compound.

Phosphodiesterase (PDE) Activity Assay (Radioisotope-based)

This protocol describes a classic method for measuring PDE activity by quantifying the conversion of radiolabeled cGMP to GMP.

Materials:

-

Recombinant human PDE5 enzyme

-

[³H]-cGMP (tritiated cGMP)

-

This compound

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)

-

Snake venom nucleotidase (e.g., from Crotalus atrox)

-

Anion-exchange resin (e.g., Dowex AG1-X8)

-

Scintillation vials and scintillation fluid

-

Microcentrifuge tubes

Procedure:

-

Prepare a reaction mixture containing assay buffer, [³H]-cGMP (typically 1 µM), and the desired concentration of this compound or vehicle (DMSO).

-

Pre-incubate the reaction mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding the recombinant PDE5 enzyme.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by boiling the tubes for 1 minute.

-

Cool the tubes on ice and then incubate with snake venom nucleotidase (e.g., 1 mg/mL) at 30°C for 10 minutes to convert the [³H]-GMP to [³H]-guanosine.

-

Add a slurry of anion-exchange resin to the tubes to bind the unreacted [³H]-cGMP.

-

Centrifuge the tubes to pellet the resin.

-

Transfer an aliquot of the supernatant (containing [³H]-guanosine) to a scintillation vial.

-

Add scintillation fluid and quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of [³H]-cGMP hydrolyzed and determine the IC50 value of this compound.

Intracellular cGMP Measurement (Enzyme Immunoassay - EIA)

This protocol outlines the measurement of intracellular cGMP levels in response to this compound treatment using a competitive enzyme immunoassay.

Materials:

-

Cell line of interest (e.g., smooth muscle cells)

-

Cell culture medium and reagents

-

This compound

-

Stimulating agent (e.g., a nitric oxide donor like sodium nitroprusside)

-

0.1 M HCl

-

cGMP EIA kit (commercially available)

-

Plate reader

Procedure:

-

Seed cells in a multi-well plate and grow to the desired confluency.

-

Pre-treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 30 minutes).

-

Stimulate the cells with a nitric oxide donor to induce cGMP production.

-

Lyse the cells by adding 0.1 M HCl to stop phosphodiesterase activity and extract cGMP.

-

Centrifuge the plate to pellet cell debris.

-

Transfer the supernatant (containing cGMP) to a new plate.

-

Follow the manufacturer's instructions for the cGMP EIA kit. This typically involves:

-

Adding samples and standards to a plate pre-coated with a cGMP antibody.

-

Adding a cGMP-alkaline phosphatase conjugate.

-

Incubating to allow for competitive binding.

-

Washing the plate to remove unbound reagents.

-

Adding a substrate for the alkaline phosphatase and incubating to develop a colorimetric signal.

-

Stopping the reaction and reading the absorbance on a plate reader.

-

-

Calculate the concentration of cGMP in the samples based on the standard curve.

GPR35 Agonist Activity Assay (β-Arrestin Recruitment - BRET)

This protocol describes a Bioluminescence Resonance Energy Transfer (BRET) assay to measure the recruitment of β-arrestin to GPR35 upon agonist stimulation by this compound.[8][9][10]

Materials:

-

HEK293 cells (or other suitable host cell line)

-

Expression vectors for GPR35 fused to a Renilla luciferase (Rluc) variant (donor) and β-arrestin fused to a yellow fluorescent protein (YFP) variant (acceptor).

-

Cell culture and transfection reagents.

-

This compound

-

Coelenterazine h (luciferase substrate)

-

White, opaque 96- or 384-well plates

-

BRET-capable plate reader

Procedure:

-

Co-transfect HEK293 cells with the GPR35-Rluc and β-arrestin-YFP expression vectors.

-

Seed the transfected cells into white, opaque multi-well plates.

-

Incubate the cells for 24-48 hours to allow for protein expression.

-

Replace the culture medium with a suitable assay buffer (e.g., HBSS).

-

Add coelenterazine h to the wells and incubate in the dark.

-

Add various concentrations of this compound or vehicle to the wells.

-

Immediately measure the light emission at two wavelengths (one for the Rluc donor and one for the YFP acceptor) using a BRET-capable plate reader.

-

Calculate the BRET ratio (acceptor emission / donor emission).

-

Plot the BRET ratio as a function of this compound concentration to determine the EC50 value.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for characterizing a compound like this compound for its PDE inhibitory activity.

Conclusion

This compound is a versatile pharmacological tool with well-defined biochemical properties. Its primary activity as a cGMP-specific PDE inhibitor, coupled with its secondary role as a GPR35 agonist, makes it a subject of continued interest in research. A thorough understanding of its selectivity profile and the application of appropriate experimental protocols, as detailed in this guide, are essential for the accurate interpretation of research findings and the exploration of its therapeutic potential. Researchers utilizing this compound should carefully consider its dual pharmacology in their experimental design and interpretation of results.

References

- 1. Inhibition of cyclic GMP-binding cyclic GMP-specific phosphodiesterase (Type 5) by sildenafil and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. munin.uit.no [munin.uit.no]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound, a well-known cyclic guanosine monophosphate-specific phosphodiesterase inhibitor, is an agonist for GPR35 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. This compound, cGMP phosphodiesterase inhibitor (CAS 37762-06-4) | Abcam [abcam.com]

- 7. lifesciences.danaher.com [lifesciences.danaher.com]

- 8. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Methods to Monitor the Trafficking of β-Arrestin/G Protein-Coupled Receptor Complexes Using Enhanced Bystander BRET - PubMed [pubmed.ncbi.nlm.nih.gov]

The Serendipitous Shadow: How Zaprinast Paved the Way for Sildenafil's Discovery

A Technical Guide on the Pivotal Role of a Failed Angina Drug in the Development of a Blockbuster.

For researchers, scientists, and drug development professionals, the story of sildenafil (Viagra) is often cited as a prime example of serendipity in pharmaceutical research. However, the narrative of a chance discovery of an erectile dysfunction treatment during angina trials often overlooks the critical role of its chemical predecessor, Zaprinast. This in-depth technical guide illuminates the foundational contributions of this compound, an unsuccessful clinical candidate, in the journey toward the development of one of the most recognized drugs in the world. We will explore the molecular mechanisms, comparative pharmacology, and the logical progression from a moderately potent phosphodiesterase (PDE) inhibitor to a highly selective and potent therapeutic agent.

This compound: An Introduction to a cGMP-Specific PDE Inhibitor

This compound was initially investigated as an anti-allergy medication and later repurposed for the treatment of angina pectoris.[1] Its therapeutic rationale was based on its ability to inhibit cyclic guanosine monophosphate (cGMP)-specific phosphodiesterases (PDEs), enzymes that degrade cGMP. By inhibiting these enzymes, this compound was expected to increase intracellular cGMP levels, leading to the relaxation of vascular smooth muscle and vasodilation, thereby alleviating the symptoms of angina.

This compound exhibits moderate inhibitory activity against PDE5 and PDE6, and weaker activity against PDE9, PDE10, and PDE11.[1] This lack of high selectivity and potency ultimately contributed to its failure in clinical trials for angina.

The Transition to Sildenafil: A Quest for Potency and Selectivity

The limitations of this compound prompted researchers at Pfizer to embark on a program to discover more potent and selective PDE5 inhibitors for the treatment of angina.[2] The hypothesis was that a more targeted inhibition of PDE5 in vascular smooth muscle would lead to greater efficacy and fewer side effects. This research program led to the synthesis of a series of pyrazolopyrimidinone compounds, which were structurally related to this compound. One of these compounds, UK-92,480, later named sildenafil, demonstrated significantly higher potency and selectivity for PDE5.

Comparative Pharmacology: this compound vs. Sildenafil

The key to understanding the transition from this compound to sildenafil lies in their comparative pharmacological profiles. Sildenafil is a significantly more potent and selective inhibitor of PDE5 than this compound.

| Compound | PDE1 (IC50, µM) | PDE2 (IC50, µM) | PDE3 (IC50, µM) | PDE4 (IC50, µM) | PDE5 (IC50, µM) | PDE6 (IC50, µM) | PDE11 (IC50, µM) |

| This compound | >100 | >100 | >100 | >100 | 0.76[1] | 0.15[1] | 12.0 |

| Sildenafil | 0.28 | 35 | 20 | 18 | 0.0039 | 0.036 | 0.13 |

Note: IC50 values are compiled from various sources and should be interpreted as representative. Direct head-to-head comparisons in the same assay are ideal for precise evaluation.

As the table illustrates, sildenafil exhibits a dramatically lower IC50 value for PDE5, indicating much greater potency. Furthermore, its selectivity for PDE5 over other PDE isoforms, particularly PDE6 (implicated in visual disturbances), is a critical aspect of its improved therapeutic profile compared to this compound.[3]

| Compound | PDE5 (Ki, nM) |

| This compound | 130[4] |

| Sildenafil | 1[4] |

The inhibitory constant (Ki) further highlights the profound difference in binding affinity for PDE5 between the two compounds, with sildenafil being over 100 times more potent.[4]

The Serendipitous Discovery in Angina Trials

Sildenafil entered Phase I clinical trials for the treatment of angina. While the drug showed only modest efficacy in treating angina, a notable and unexpected side effect was reported by the male volunteers: an increase in penile erections. This observation was a pivotal moment. Researchers quickly realized that the potent PDE5 inhibition, which was intended to dilate coronary arteries, was also having a profound effect on the corpus cavernosum of the penis, a tissue with a high concentration of PDE5. This led to the strategic decision to reposition sildenafil for the treatment of erectile dysfunction.

Signaling Pathway and Experimental Workflows

The mechanism of action for both this compound and sildenafil is rooted in the nitric oxide (NO)/cGMP signaling pathway.

Caption: The NO/cGMP signaling pathway in smooth muscle cells.

The discovery and characterization of PDE5 inhibitors like this compound and sildenafil involve a systematic experimental workflow.

Caption: A typical workflow for the screening and characterization of PDE5 inhibitors.

Experimental Protocols

Phosphodiesterase (PDE) Inhibition Assay (General Protocol)

This protocol outlines a common method for determining the inhibitory activity of compounds against PDE enzymes.

Materials:

-

Purified recombinant human PDE enzyme (e.g., PDE5A)

-

[³H]-cGMP (radiolabeled substrate)

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 100 mM MgCl₂, 1 mM DTT)

-

Test compounds (e.g., this compound, sildenafil) dissolved in DMSO

-

Snake venom nucleotidase (from Crotalus atrox)

-

Anion-exchange resin (e.g., Dowex)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, a specific concentration of the test compound (or DMSO for control), and the purified PDE enzyme.

-

Initiation: Start the reaction by adding [³H]-cGMP to the mixture.

-

Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.

-

Termination: Stop the reaction by boiling the tubes for 1 minute, followed by cooling on ice.

-

Nucleotidase Digestion: Add snake venom nucleotidase to the reaction mixture and incubate at 30°C for 10 minutes. This step converts the [³H]-5'-GMP product to [³H]-guanosine.

-

Separation: Add a slurry of anion-exchange resin to each tube. The resin binds the unreacted, negatively charged [³H]-cGMP, while the uncharged [³H]-guanosine remains in the supernatant.

-

Quantification: Centrifuge the tubes, and transfer an aliquot of the supernatant to a scintillation vial containing scintillation fluid.

-

Measurement: Measure the radioactivity in the supernatant using a scintillation counter. The amount of radioactivity is directly proportional to the amount of [³H]-cGMP hydrolyzed, and thus to the PDE activity.

-

IC50 Calculation: Perform the assay with a range of inhibitor concentrations to generate a dose-response curve and calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of PDE activity).

Conclusion: From a Stepping Stone to a Landmark

While this compound did not achieve clinical success for its intended indication, its role as a pharmacological tool and a chemical scaffold was indispensable. The journey from this compound to sildenafil is a compelling case study in rational drug design, where the limitations of a lead compound directly informed the development of a superior successor. The serendipitous discovery of sildenafil's efficacy in erectile dysfunction should not overshadow the systematic and logical progression of research that began with the exploration of this compound's mechanism of action. This story underscores the importance of understanding the fundamental pharmacology of even "failed" drug candidates, as they can hold the keys to future therapeutic breakthroughs.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 4. Inhibition of cyclic GMP-binding cyclic GMP-specific phosphodiesterase (Type 5) by sildenafil and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Zaprinast's Impact on Intracellular Calcium Mobilization via GPR35: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanism by which Zaprinast, a known phosphodiesterase inhibitor, activates the G protein-coupled receptor 35 (GPR35), leading to the mobilization of intracellular calcium. This document outlines the quantitative pharmacology of this compound across different species, details the experimental protocols for assessing GPR35 activation, and illustrates the key signaling pathways involved.

Quantitative Pharmacology of this compound at GPR35

This compound has been identified as a potent agonist of GPR35, though its activity exhibits significant species-dependent variations. The following tables summarize the quantitative data from various in vitro assays, providing key metrics for the potency of this compound on human, rat, and mouse GPR35 orthologs.

Table 1: Potency of this compound in Calcium Mobilization Assays

| Species | Assay Type | Cell Line | EC50 (Geometric Mean) | Reference |

| Rat | Intracellular Calcium Mobilization | HEK 293 | 16 nM | [1] |

| Human | Intracellular Calcium Mobilization | HEK 293 | 840 nM | [1] |

Table 2: Potency of this compound in β-Arrestin-2 Recruitment Assays

| Species | Assay Type | pEC50 | Reference |

| Rat | BRET-based β-arrestin-2 | 7.1 | [2] |

| Human | BRET-based β-arrestin-2 | 5.4 | [2] |

| Mouse | BRET-based β-arrestin-2 | 6.01 ± 0.06 | [3] |

Table 3: Potency of this compound in Receptor Internalization Assays

| Species | Assay Type | pEC50 | Reference |

| Human | FLAG-GPR35-eYFP Internalization | 6.01 ± 0.07 | [3] |

| Mouse | FLAG-GPR35-eYFP Internalization | 6.63 ± 0.13 | [3] |

Signaling Pathways of GPR35-Mediated Calcium Mobilization

The activation of GPR35 by this compound initiates a cascade of intracellular events culminating in the release of calcium from internal stores. GPR35 is known to couple to multiple G protein families, primarily Gαi/o and Gα12/13.[2][4] The mobilization of intracellular calcium is predominantly mediated through the Gαq pathway, which activates Phospholipase Cβ (PLCβ).[4] PLCβ then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm.[5] Concurrently, upon agonist binding, GPR35 also recruits β-arrestin-2, which is involved in receptor desensitization and internalization, as well as G protein-independent signaling.[4][6]

Experimental Protocols

Cell Culture and Transfection for GPR35 Expression

This protocol describes the culture of Human Embryonic Kidney 293 (HEK 293) cells and their transient transfection for the expression of GPR35.

-

Cell Line: HEK 293 cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Transfection (Day 1):

-

Seed HEK 293 cells in 96-well black-walled, clear-bottom plates at a density of 30,000-40,000 cells per well.

-

Allow cells to adhere and grow overnight.

-

-

Transfection (Day 2):

-

Prepare a transfection mixture using a suitable transfection reagent (e.g., Lipofectamine) according to the manufacturer's instructions.

-

For each well, transfect the cells with a plasmid encoding the desired GPR35 ortholog (human, rat, or mouse). A plasmid for a promiscuous Gα protein (e.g., Gα16) can be co-transfected to ensure coupling to the calcium signaling pathway.[7]

-

Incubate the cells for 24-48 hours post-transfection to allow for receptor expression.

-

FLIPR Calcium Mobilization Assay

This protocol outlines the procedure for measuring intracellular calcium mobilization using a Fluorometric Imaging Plate Reader (FLIPR) system.

-

Materials:

-

HEK 293 cells expressing GPR35.

-

FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 4, 5, or 6 Assay Kit).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

This compound stock solution (in DMSO).

-

96- or 384-well black-walled, clear-bottom assay plates.

-

-

Procedure:

-

Dye Loading:

-

Prepare the calcium-sensitive dye solution according to the kit manufacturer's instructions. Often, this involves dissolving a dye concentrate (like Fluo-4 AM) in assay buffer, sometimes with the addition of probenecid to prevent dye leakage from the cells.[8]

-

Remove the culture medium from the cells and add 100 µL of the dye-loading solution to each well.[9]

-

Incubate the plate at 37°C for 60 minutes, followed by 20-30 minutes at room temperature in the dark.[10][11]

-

-

Compound Plate Preparation:

-

Prepare a serial dilution of this compound in assay buffer in a separate 96- or 384-well plate. Include a vehicle control (e.g., DMSO at the same final concentration as in the drug dilutions).

-

-

FLIPR Measurement:

-

Place both the cell plate and the compound plate into the FLIPR instrument.

-

Set the instrument parameters:

-

Excitation wavelength: ~485 nm

-

Emission wavelength: ~525 nm

-

Read interval: Typically every 1-2 seconds.

-

-

Initiate the reading sequence. The instrument will measure a baseline fluorescence for a set period (e.g., 10-20 seconds).

-

The instrument's integrated pipettor will then add the this compound solutions from the compound plate to the cell plate.

-

Continue to measure the fluorescence for an additional 2-3 minutes to capture the peak calcium response and its subsequent decay.[9]

-

-

Data Analysis:

-

The change in fluorescence intensity over time is recorded for each well.

-

The peak fluorescence response is typically used for analysis.

-

Plot the peak response against the logarithm of the this compound concentration to generate a dose-response curve.

-

Calculate the EC50 value from the dose-response curve using a non-linear regression model (e.g., four-parameter logistic fit).

-

-

β-Arrestin Recruitment Assay (PathHunter™ Assay)

This protocol describes a common method for measuring the recruitment of β-arrestin to GPR35 upon agonist stimulation, using the DiscoverX PathHunter™ system as an example.[6][12]

-

Principle: This assay utilizes enzyme fragment complementation. The GPR35 is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist-induced interaction of GPR35 and β-arrestin, the fragments combine to form an active β-galactosidase enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal.[13]

-

Cell Line: A stable cell line co-expressing the GPR35-ProLink fusion and the β-arrestin-Enzyme Acceptor fusion (e.g., PathHunter™ β-Arrestin GPCR cells).

-

Procedure:

-

Cell Plating:

-

Plate the PathHunter™ cells in a 384-well white, solid-bottom assay plate at the recommended density.

-

Incubate overnight at 37°C, 5% CO2.[13]

-

-

Compound Addition:

-

Prepare serial dilutions of this compound in the appropriate assay buffer.

-

Add the diluted compounds to the cells.

-

-

Incubation:

-

Incubate the plate for 60-90 minutes at 37°C or room temperature, depending on the specific receptor characteristics.[6]

-

-

Detection:

-

Prepare the PathHunter™ Detection Reagent according to the manufacturer's protocol.

-

Add the detection reagent to each well.

-

Incubate for 60 minutes at room temperature.

-

-

Signal Measurement:

-

Read the chemiluminescent signal using a plate reader.

-

-

Data Analysis:

-

Plot the luminescence signal against the logarithm of the this compound concentration to generate a dose-response curve.

-

Calculate the EC50 value from the curve.

-

-

References

- 1. This compound, a well-known cyclic guanosine monophosphate-specific phosphodiesterase inhibitor, is an agonist for GPR35 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | GPR35 as a Novel Therapeutic Target [frontiersin.org]

- 3. Antagonists of GPR35 Display High Species Ortholog Selectivity and Varying Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 6. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FLIPR® Calcium Assays | AAT Bioquest [aatbio.com]

- 8. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. cosmobio.co.jp [cosmobio.co.jp]

Zaprinast's Off-Target Inhibition of Mitochondrial Pyruvate Carriers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zaprinast, a well-established phosphodiesterase (PDE) inhibitor, has been identified as a potent inhibitor of the mitochondrial pyruvate carrier (MPC). This off-target effect is independent of its action on PDEs and leads to significant alterations in cellular metabolism, particularly in tissues with high energy demands like the retina. This technical guide provides an in-depth exploration of the off-target effects of this compound on the MPC, summarizing key quantitative data, detailing experimental protocols for investigation, and visualizing the associated metabolic pathways and experimental workflows. Understanding this off-target activity is crucial for the accurate interpretation of experimental results using this compound and for the development of more specific therapeutic agents.

Introduction

Pyruvate occupies a central node in cellular metabolism, linking the cytosolic process of glycolysis to the mitochondrial tricarboxylic acid (TCA) cycle. The transport of pyruvate across the inner mitochondrial membrane is mediated by the mitochondrial pyruvate carrier (MPC), a heterodimeric protein complex composed of MPC1 and MPC2. Inhibition of the MPC has profound consequences for cellular energy production and biosynthesis.

This compound is widely recognized for its inhibitory effects on phosphodiesterases, particularly PDE5 and PDE6, which are involved in cyclic GMP (cGMP) signaling. However, research has revealed that this compound also potently inhibits the MPC, an off-target effect that can confound studies aimed at understanding its PDE-related functions. This guide delves into the specifics of this off-target interaction, providing a comprehensive resource for researchers in pharmacology and metabolic biology.

Quantitative Data on this compound's Off-Target Effects

The inhibitory effect of this compound on the mitochondrial pyruvate carrier and its downstream metabolic consequences have been quantified in several studies. The following tables summarize the key findings.

| Parameter | Value | Tissue/System | Reference |

| IC₅₀ for MPC Inhibition | ~25 µM | Isolated mouse liver mitochondria | [1] |

| Effect on Pyruvate-driven O₂ Consumption | Almost complete blockage | Isolated brain mitochondria | [1] |

| Effect on Glutamate/Succinate-driven O₂ Consumption | No significant effect | Isolated brain mitochondria | [1] |

Table 1: Inhibitory Potency of this compound on Mitochondrial Pyruvate Carrier Function.

| Metabolite | Fold Change | Tissue | Reference |

| Aspartate | ~5-fold increase | Mouse retina | [2] |

| Glutamate | ~5-fold decrease | Mouse retina | [2] |

| Pyruvate | ~2-3-fold increase | Mouse retina and medium | [2] |

| Citrate (from ¹³C-glucose) | Decreased enrichment | Mouse retina | [1] |

| α-Ketoglutarate (from ¹³C-glucose) | Decreased enrichment | Mouse retina | [1] |

| Glutamate (from ¹³C-glucose) | Decreased enrichment | Mouse retina | [1] |

Table 2: Metabolic Consequences of this compound-mediated MPC Inhibition in the Retina.

Signaling Pathways and Metabolic Perturbations

The inhibition of the MPC by this compound initiates a cascade of metabolic changes. By blocking the entry of pyruvate into the mitochondria, this compound effectively uncouples glycolysis from the TCA cycle. This leads to a decreased synthesis of acetyl-CoA from pyruvate, thereby reducing the fuel for the TCA cycle and subsequent oxidative phosphorylation. The cell compensates by increasing the oxidation of alternative fuels, such as glutamate. This metabolic shift results in the observed accumulation of aspartate and depletion of glutamate.

Caption: Metabolic pathway illustrating this compound's inhibition of the MPC.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the off-target effects of this compound on the MPC.

Isolation of Mitochondria from Brain Tissue

A robust protocol for isolating functional mitochondria is critical for studying MPC activity.

Materials:

-

Isolation Buffer: 225 mM mannitol, 75 mM sucrose, 5 mM HEPES, 1 mM EGTA, pH 7.4

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Dounce homogenizer

-

Centrifuge

Protocol:

-

Euthanize the animal according to approved protocols and rapidly dissect the brain tissue.

-

Place the tissue in ice-cold isolation buffer.

-

Mince the tissue thoroughly with scissors.

-

Homogenize the minced tissue in fresh isolation buffer using a Dounce homogenizer (10-15 strokes).

-

Centrifuge the homogenate at 1,300 x g for 3 minutes at 4°C to pellet nuclei and cell debris.

-

Transfer the supernatant to a new tube and centrifuge at 13,000 x g for 10 minutes at 4°C to pellet the mitochondria.

-

Resuspend the mitochondrial pellet in isolation buffer containing 0.1% BSA and repeat the centrifugation step.

-

Resuspend the final mitochondrial pellet in a minimal volume of isolation buffer without BSA.

-

Determine the protein concentration using a standard assay (e.g., Bradford or BCA).

Measurement of Mitochondrial Oxygen Consumption

Oxygen consumption rates (OCR) are measured to assess the impact of this compound on mitochondrial respiration with different substrates.

Materials:

-

High-resolution respirometer (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer)

-

Respiration Buffer: 120 mM KCl, 5 mM KH₂PO₄, 3 mM HEPES, 1 mM EGTA, 1 mM MgCl₂, pH 7.2

-

Substrates: Pyruvate (5 mM), Malate (2.5 mM), Glutamate (10 mM), Succinate (10 mM)

-

ADP (1 mM)

-

This compound solution (in DMSO)

-

DMSO (vehicle control)

Protocol:

-

Calibrate the respirometer according to the manufacturer's instructions.

-

Add respiration buffer to the chambers and allow the signal to stabilize.

-

Add the isolated mitochondria (typically 0.1-0.5 mg/mL) to the chambers.

-

Sequentially add the substrates (e.g., pyruvate and malate for Complex I-driven respiration).

-

After a stable basal respiration rate is established, add ADP to stimulate state 3 respiration.

-

Introduce this compound or DMSO (vehicle control) to the chambers and record the change in OCR.

-

To test for specificity, repeat the experiment using glutamate/malate or succinate as substrates.

Metabolite Extraction and Analysis from Retinal Tissue

This protocol outlines the steps for extracting and quantifying key metabolites affected by this compound treatment.

Materials:

-

Retinal tissue culture medium

-

This compound solution

-

Methanol:Water:Chloroform (1:1:1) extraction solvent, pre-chilled to -20°C

-

Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-mass spectrometry (LC-MS) system

Protocol:

-

Culture retinal explants in appropriate medium.

-

Treat the retinas with this compound (e.g., 100 µM) or vehicle for a specified time (e.g., 1 hour).

-

Quickly wash the retinas with ice-cold saline.

-

Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.

-

Homogenize the frozen tissue in the pre-chilled extraction solvent.

-

Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

-

Collect the supernatant containing the polar metabolites.

-

Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

-

Derivatize the dried metabolites as required for GC-MS or resuspend in an appropriate solvent for LC-MS analysis.

-

Analyze the samples using a validated GC-MS or LC-MS method for the quantification of amino acids and TCA cycle intermediates.

Experimental and Logical Workflow Visualization

The following diagrams illustrate the workflow for investigating this compound's effect on mitochondrial respiration and the logical relationship of its on- and off-target effects.

Caption: Workflow for assessing this compound's impact on mitochondrial respiration.

Caption: this compound's on- and off-target effects and their potential to confound results.

Other Reported Off-Target Effects

Beyond its effects on PDEs and the MPC, this compound has been reported to interact with other cellular targets. Notably, it acts as an agonist for the G protein-coupled receptor 35 (GPR35) and can inhibit glutaminase.[3] These additional off-target activities further highlight the need for caution when using this compound as a specific PDE inhibitor and underscore the importance of employing appropriate controls to dissect its various pharmacological effects.

Conclusion

This compound's inhibition of the mitochondrial pyruvate carrier is a significant off-target effect that can profoundly alter cellular metabolism. This guide provides a comprehensive overview of this phenomenon, including quantitative data, detailed experimental protocols, and visualizations of the underlying pathways. Researchers and drug development professionals should be cognizant of this off-target activity to avoid misinterpretation of experimental data and to guide the development of more selective pharmacological tools. A thorough understanding of the polypharmacology of compounds like this compound is essential for advancing our knowledge of cellular signaling and metabolism.

References

- 1. Inhibition of Mitochondrial Pyruvate Transport by this compound Causes Massive Accumulation of Aspartate at the Expense of Glutamate in the Retina - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mitochondrial pyruvate carrier inhibitors improve metabolic parameters in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]

The role of Zaprinast in nitric oxide/cGMP pathway research

An In-depth Technical Guide on the Role of Zaprinast in Nitric Oxide/cGMP Pathway Research

Executive Summary: This technical guide provides a comprehensive overview of this compound, a pivotal phosphodiesterase (PDE) inhibitor, and its instrumental role in the elucidation of the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway. Developed as a precursor to modern PDE5 inhibitors like sildenafil, this compound remains a critical tool for researchers in pharmacology, physiology, and drug development. This document details its mechanism of action, presents key quantitative data, outlines fundamental experimental protocols, and illustrates its application in various research contexts.

The nitric oxide/cyclic guanosine monophosphate (NO/cGMP) pathway is a crucial signaling cascade involved in numerous physiological processes, including smooth muscle relaxation, inhibition of platelet aggregation, and neural communication.[1] The pathway is initiated by the synthesis of nitric oxide (NO), which diffuses into target cells, such as vascular smooth muscle cells.[1][2] There, NO binds to and activates soluble guanylyl cyclase (sGC).[1][2] Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger, cyclic guanosine monophosphate (cGMP).[1]

cGMP then exerts its effects primarily by activating cGMP-dependent protein kinase (PKG), which phosphorylates various downstream targets, leading to a decrease in intracellular calcium levels and resulting in effects like vasodilation.[2] The signal is terminated by the action of phosphodiesterases (PDEs), a superfamily of enzymes that hydrolyze cGMP to the inactive GMP, thus regulating the duration and intensity of the signal.[1][3][4]

References

- 1. Systems Pharmacology and Rational Polypharmacy: Nitric Oxide−Cyclic GMP Signaling Pathway as an Illustrative Example and Derivation of the General Case | PLOS Computational Biology [journals.plos.org]

- 2. academic.oup.com [academic.oup.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. usbio.net [usbio.net]

Methodological & Application

Application Notes and Protocols: Zaprinast in Animal Models of Cardiovascular Disease

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zaprinast is a specific inhibitor of phosphodiesterase 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP).[1] By inhibiting PDE5, this compound elevates intracellular cGMP levels, which in turn mediates a variety of physiological effects, including vasodilation.[2] This mechanism makes this compound a valuable tool for investigating the therapeutic potential of cGMP pathway modulation in various cardiovascular diseases. These application notes provide a summary of quantitative data and detailed experimental protocols for the use of this compound in preclinical animal models of pulmonary hypertension, systemic hypertension, and myocardial ischemia.

Mechanism of Action: The Nitric Oxide-cGMP Signaling Pathway

This compound exerts its primary effect by inhibiting the PDE5 enzyme. In cardiovascular tissue, nitric oxide (NO) stimulates soluble guanylate cyclase (sGC) to produce cGMP. cGMP then activates protein kinase G (PKG), leading to a cascade of events that results in smooth muscle relaxation and vasodilation. PDE5 terminates this signal by hydrolyzing cGMP to GMP. By blocking PDE5, this compound prolongs and enhances the effects of NO-mediated signaling.[1][2]

Application I: Pulmonary Hypertension (PH)

This compound has been extensively studied in animal models of pulmonary hypertension, where it demonstrates a potent ability to reduce pulmonary vascular resistance and pressure. It often shows a synergistic effect when combined with inhaled nitric oxide.[3][4]

Experimental Workflow: Hypoxic Pulmonary Hypertension Model

Quantitative Data

Table 1: Hemodynamic Effects of this compound in Newborn Lambs with Persistent Pulmonary Hypertension[3] Combined therapy with inhaled Nitric Oxide (NO) and this compound infusion.

| Parameter | Change with Combination Therapy (Mean ± SEM) |

| Pulmonary Artery Pressure | ↓ 34.3 ± 3% |

| Pulmonary Vascular Resistance | ↓ 64 ± 7% |

| Pulmonary Blood Flow | ↑ 88 ± 34% |

| Postductal PaO2 | ↑ 287 ± 34% |

| Systemic Blood Pressure | No significant effect |

Table 2: Effect of this compound on Hypoxic Pulmonary Hypertension in Rats[4] Comparison of this compound, inhaled Nitric Oxide (NO), and combination therapy in abolishing the pulmonary hypertensive response to hypoxia.

| Treatment Group | Outcome |

| This compound Alone | Decreased the pulmonary hypertensive response |

| Inhaled NO (40 ppm) Alone | Decreased the pulmonary hypertensive response |

| This compound + Inhaled NO | Abolished the pulmonary hypertensive response |

Protocols

Protocol 1: Monocrotaline-Induced Pulmonary Hypertension in Rats[5]

-

Animal Model: Male Wistar rats (e.g., weight 300-310 g).

-

Induction: Administer a single subcutaneous injection of monocrotaline (60 mg/kg).

-

Disease Development: Allow for the development of pulmonary hypertension over a period of 14-21 days. Onset of disease can be monitored via echocardiography.

-

Treatment Administration:

-

This compound Group: Administer this compound at the desired dose and route (e.g., intraperitoneal injection, oral gavage, or infusion). A previously studied dose for a PDE5 inhibitor in a rat model of right ventricular failure involved daily oral gavage.[6]

-

Control Group: Administer vehicle via the same route.

-

-

Endpoint Analysis: After the treatment period (e.g., 14 days), perform terminal experiments to measure:

-

Right Ventricular Systolic Pressure (RVSP) via right heart catheterization.

-

Echocardiographic parameters (e.g., RV wall thickness, pulmonary artery diameter).

-

Heart and lung tissue collection for morphometric and histological analysis (e.g., vessel wall thickness, fibrosis).

-

Protocol 2: Acute Hypoxic Pulmonary Hypertension in Rats[4]

-

Animal Model: Male Sprague-Dawley rats.

-

Instrumentation: Anesthetize, mechanically ventilate, and instrument rats for the measurement of mean systemic arterial pressure, pulmonary arterial pressure, and cardiac output.

-

Hypoxic Challenge: Induce acute hypoxia by reducing the fraction of inspired oxygen (FIO2) to 0.17 for 5 minutes.

-

Treatment Administration:

-

This compound Group: Administer a 3 mg/kg bolus of this compound followed by a continuous infusion of 0.3 mg/kg/min.

-

Control Group: Administer vehicle.

-

Combination Group: Administer this compound as above, combined with inhaled nitric oxide (e.g., 40 ppm).

-

-

Endpoint Analysis: Continuously measure hemodynamic parameters during the hypoxic challenge to assess the attenuation of the pulmonary hypertensive response.

Application II: Systemic Hypertension

This compound can induce vasodilation in both resistance and capacitance vessels, leading to a reduction in systemic blood pressure.[7] Its effects have been studied in models such as the spontaneously hypertensive rat (SHR).

Quantitative Data

Table 3: Hemodynamic Effects of this compound Infusion in Intact, Anesthetized Rats[7]

| Dose (mg/kg/min) | Mean Arterial Pressure | Arterial Resistance | Cardiac Output | Heart Rate |

| 1.5 | ↓ | ↓ | No change | ↑ |

| 3.0 | ↓ (dose-dependent) | ↓ (dose-dependent) | No change | ↑ |

Note: In ganglion-blocked rats, this compound also reduced venous resistance and increased cardiac output.[7]

Table 4: this compound Effects on Renin Secretion in Anesthetized Rats[8] Dose: 20 mg/kg intraperitoneally.

| Parameter | Before this compound (Mean ± SEM) | After this compound (Mean ± SEM) |

| Renin Secretion Rate (ng Ang1/hr/min) | 2.95 ± 1.74 | 17.62 ± 5.46 (6-fold increase) |

| Renal cGMP Excretion (pmol/min) | 12.75 ± 1.57 | 18.67 ± 1.87 |

| Blood Pressure (mmHg) | 102 ± 2 | 98 ± 2 (No significant change) |

| Renal Blood Flow (ml/min/gkw) | 5.57 ± 0.38 | 5.77 ± 0.41 (No significant change) |

Protocol

Protocol 3: Assessing Blood Pressure in Spontaneously Hypertensive Rats (SHR)

-

Animal Model: Adult male Spontaneously Hypertensive Rats (SHR) with established hypertension (e.g., 20-30 weeks old).[9][10] Use age-matched Wistar-Kyoto (WKY) rats as normotensive controls.

-

Blood Pressure Measurement: Use telemetry or tail-cuff plethysmography to obtain baseline systolic and diastolic blood pressure readings.

-

Treatment Administration:

-

This compound Group: Administer this compound at the desired dose. For acute studies, intravenous infusion (e.g., 1.5-3.0 mg/kg/min) can be used.[7] For longer-term studies, oral gavage or inclusion in drinking water may be considered.

-

Control Group: Administer vehicle.

-

-

Endpoint Analysis: Monitor blood pressure continuously (telemetry) or at fixed time points (tail-cuff) after administration to determine the magnitude and duration of the hypotensive effect.

Application III: Myocardial Ischemia and Remodeling

By modulating cGMP pathways, PDE5 inhibitors like this compound can influence cardiac function and remodeling post-injury.[11][12] Studies suggest a protective role against ischemia-reperfusion injury and adverse ventricular remodeling.[13][14]

Quantitative Data

Table 5: Effect of this compound on Overdrive Pacing-Induced Myocardial Ischemia in Rabbits[14]

| Parameter | Effect of this compound |

| Intracavital ST-segment elevation | ↓ (Decreased) |

| VOP-induced QT reduction | Attenuated |

| VOP-induced LVEDP increase | Attenuated |

Protocols

Protocol 4: Myocardial Infarction (Ligation Model) in Mice[15][16]

-

Animal Model: Male C57BL/6 or Kunming mice (e.g., 24-30 g).

-

Surgical Procedure:

-

Anesthetize the mouse (e.g., with isoflurane) and provide mechanical ventilation.[16][17]

-

Perform a left thoracotomy to expose the heart.

-

Ligate the left anterior descending (LAD) coronary artery with a fine suture (e.g., 8-0 nylon) to induce myocardial infarction.[15][16]

-

Close the chest in layers.

-

-

Treatment Administration:

-

This compound Group: Begin treatment at a specified time post-ligation (e.g., 2 hours post-MI)[18]. Administration can be via intraperitoneal injection, osmotic minipump, or oral gavage depending on the study duration. A dose of 10-20 mg/kg was used in a rat renal ischemia model.[13]

-

Sham Group: Undergo the same surgical procedure without LAD ligation.

-

MI + Vehicle Group: Receive vehicle treatment after LAD ligation.

-

-

Endpoint Analysis (e.g., at 4 weeks):

-

Cardiac Function: Assess left ventricular ejection fraction (LVEF) and fractional shortening using echocardiography.

-

Infarct Size: Perfuse the heart and stain with triphenyltetrazolium chloride (TTC) for viable tissue or use histological staining (e.g., Masson's trichrome) on fixed sections to quantify the fibrotic scar area.[15]

-

Molecular Analysis: Perform Western blotting or qPCR on ventricular tissue to assess markers of hypertrophy, fibrosis, and cGMP signaling.

-

Protocol 5: Vascular Smooth Muscle Cell (VSMC) Proliferation Assay[19][20]

-

Cell Culture: Culture vascular smooth muscle cells (e.g., from rat or human aorta) in appropriate media.

-

Growth Arrest: Synchronize cells by serum-starving for 24-48 hours.

-

Stimulation and Treatment:

-

Stimulate proliferation with a mitogen (e.g., platelet-derived growth factor (PDGF) or 10% fetal bovine serum).

-

Concurrently, treat cells with varying concentrations of this compound or vehicle control.

-

-

Proliferation Assessment: After 24-48 hours, quantify cell proliferation using one of the following methods:

-

[³H]-Thymidine Incorporation: Add tritiated [³H]-thymidine to the media for the final hours of incubation and measure its incorporation into DNA using a scintillation counter.[20]

-

WST-1/MTS Assay: Use a colorimetric assay to measure metabolically active cells.[19]

-

Immunofluorescence: Stain for proliferation markers like Ki-67 or phosphohistone H3 (PHH3) and count positive cells.[19]

-

References

- 1. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. The cGMP phosphodiesterase inhibitor this compound enhances the effect of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Combined therapy with this compound and inhaled nitric oxide abolishes hypoxic pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The effect of sildenafil on right ventricular remodeling in a rat model of monocrotaline-induced right ventricular failure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, a type V phosphodiesterase inhibitor, dilates capacitance vessels in anaesthetised rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. Studies on the role of vasopressin in blood pressure control of spontaneously hypertensive rats with established hypertension (SHR, stroke-prone strain) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Vasopressin in the rat with spontaneous hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ventricular phosphodiesterase 5 expression is increased in patients with advanced heart failure and contributes to adverse ventricular remodeling after myocardial infarction in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phosphodiesterase-5 inhibitors and the heart: compound cardioprotection? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effect of the Phosphodiesterase-5 Inhibitor this compound on Ischemia-Reperfusion Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound, cicletanine, and verapamil attenuate overdrive pacing-induced myocardial ischemia in conscious rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A Simple and Fast Experimental Model of Myocardial Infarction in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Experimental Rodent Models of Cardiovascular Diseases [frontiersin.org]

- 17. Protocol for the establishment of a mouse myocardial infarction and ischemia-reperfusion model via heart compression - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Drug Prevents Heart Failure After Heart Attacks in Mice, Study Finds [cedars-sinai.org]

- 19. Inhibition of Smooth Muscle Cell Proliferation and Migration by a Talin Modulator Attenuates Neointimal Formation after Femoral Arterial Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Nitric Oxide Inhibits Vascular Smooth Muscle Cell Proliferation and Neointimal Hyperplasia by Increasing the Ubiquitination and Degradation of UbcH10 - PMC [pmc.ncbi.nlm.nih.gov]

Application of Zaprinast in Retinal Photoreceptor Studies

Application Notes

Zaprinast is a valuable pharmacological tool for researchers studying retinal photoreceptor function and disease. It is a cGMP-specific phosphodiesterase (PDE) inhibitor, demonstrating notable selectivity for PDE6, the key enzyme in the phototransduction cascade of rod and cone photoreceptors.[1][2][3] Its ability to modulate intracellular cGMP levels makes it indispensable for a variety of applications, from basic physiological investigations to the development of disease models.

Mechanism of Action in Photoreceptors

In the dark, photoreceptors maintain a relatively high level of intracellular cGMP, which binds to and keeps cGMP-gated (CNG) cation channels open.[4] This influx of Na⁺ and Ca²⁺ results in a depolarized resting membrane potential and tonic glutamate release at the synaptic terminal. The visual cascade, initiated by light absorption, leads to the activation of PDE6, which rapidly hydrolyzes cGMP.[5] The subsequent drop in cGMP concentration closes the CNG channels, hyperpolarizing the cell and reducing glutamate release, thereby signaling the detection of light.

This compound's primary mechanism is the competitive inhibition of PDE6.[1][6] By blocking PDE6 activity, this compound prevents the breakdown of cGMP, leading to its accumulation within the photoreceptor.[7] This artificially elevates cGMP levels, mimicking a state of constant darkness or causing supraphysiological concentrations, which holds the CNG channels open and depolarizes the cell.[1]

Primary Research Applications

-

Probing the Phototransduction Cascade: By acutely applying this compound during electrophysiological recordings, researchers can clamp the PDE6 activity. This allows for the study of other components of the cGMP cascade, such as the activity of guanylate cyclase (GC), the enzyme responsible for cGMP synthesis.[8] The resulting change in the photoreceptor's dark current provides a direct readout of the interplay between cGMP synthesis and degradation.[8]

-

Modeling Retinal Degeneration: Many forms of inherited retinal degeneration, such as Retinitis Pigmentosa (RP), are caused by mutations in the PDE6 genes. These mutations lead to chronically elevated cGMP levels, causing photoreceptor stress and eventual apoptotic cell death. Applying this compound to retinal explant cultures pharmacologically mimics this condition, providing a robust ex vivo model to study the downstream pathological events.[7] This model is instrumental in investigating the roles of oxidative stress, inflammation, and various cell death pathways (e.g., caspase-3, PARP activation) in photoreceptor demise.[9]

-

Investigating Neuroinflammation and Oxidative Stress: The this compound-induced degeneration model has been used to demonstrate the link between high cGMP levels, oxidative damage, and the release of inflammatory mediators like TNF-α and IL-6 in the retina. This allows for the screening and evaluation of potential neuroprotective and anti-inflammatory therapeutic agents.[4][10]

Important Considerations and Off-Target Effects

While this compound is a powerful tool, it is crucial to be aware of its limitations. In intact rod outer segments, its potency is lower than on the purified PDE6 enzyme due to high enzyme concentration and competition with the inhibitory gamma-subunit of PDE6.[1][2][6]

Furthermore, at higher concentrations (e.g., >100 µM), this compound has been shown to have significant off-target effects. It is a potent inhibitor of the mitochondrial pyruvate carrier (MPC), which can profoundly alter retinal metabolism, leading to a massive decrease in glutamate and an increase in aspartate, independent of its effects on PDE6.[11][12][13] Researchers studying metabolic pathways must consider this confounding factor when interpreting their results.

Data Presentation

Table 1: Potency and Selectivity of this compound

| Parameter | Target Enzyme | Value | Species/Source | Reference |

| IC₅₀ | PDE6 | 0.15 µM | Not Specified | [14] |

| PDE5 | 0.5 - 0.76 µM | Not Specified | [14] | |

| Kᵢ | Rod PDE6 | 30 nM | Bovine | [15] |

| Cone PDE6 | 32 nM | Bovine | [15] | |

| PDE5 | 130 nM | Bovine | [15] | |

| Selectivity | PDE6 over PDE5 | ~10-fold | Bovine | [2][3] |

IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibition constant.

Table 2: this compound Concentrations and Effects in Retinal Preparations

| Concentration | Retinal Preparation | Duration | Key Observed Effect(s) | Reference |

| 100 nM | Porcine Retinal Explants | 24 hours | Induction of photoreceptor degeneration (apoptosis), oxidative stress, and inflammation. | [7] |

| 100 nM | Hypoxic Porcine Retinal Explants | 24 hours | Increased cGMP content from 0.5 to 1.2 pmol/mg protein; prevented hypoxia-induced cell death. | [15] |

| 20-200 µM | Cultured Mouse Retina | 1-6 hours | Accumulation of cGMP; altered metabolite profile (↓glutamate, ↑aspartate) due to MPC inhibition. | [11] |

| 200 µM | Isolated Rat Retina (EFP) | < 3 minutes | Peak enhancement of dark-adapted extracellular field potential (344%). | [16] |

| 200 µM | Isolated Bass Cone (Electrophysiology) | Acute | Increased inward holding current; enabled calculation of cGMP synthesis rate (4.89 µM/s). | [8] |

Visualizations: Pathways and Workflows

Caption: cGMP signaling in photoreceptors and the site of this compound action.

Caption: this compound-induced photoreceptor degeneration pathway.

Caption: Workflow for retinal explant degeneration assay using this compound.

Experimental Protocols

Protocol 1: Induction of Retinal Degeneration in Porcine Retinal Explants

This protocol is adapted from studies using this compound to model photoreceptor degeneration ex vivo.[7][9]

1. Materials and Reagents:

-

Fresh porcine eyes (e.g., from 3-7 month old pigs), obtained from a local abattoir and transported on ice.[7]

-

Dissection buffer (e.g., sterile PBS or Ames' medium).

-

Culture medium: Neurobasal-A medium supplemented with L-glutamine, antibiotics (penicillin/streptomycin), and B27 supplement.

-

This compound (Sigma-Aldrich or equivalent).

-

Dimethyl sulfoxide (DMSO, sterile).

-

Porous culture membrane inserts (e.g., Millicell-CM).

-

6-well culture plates.

-

4% Paraformaldehyde (PFA) in PBS for fixation.

-

Sucrose solutions (10%, 20%, 30% in PBS) for cryoprotection.

-

OCT embedding medium.

2. Procedure:

-

Preparation: Prepare a stock solution of this compound in DMSO. For a final concentration of 100 nM, a 100 µM stock is convenient. Store at -20°C. All dissection procedures should be performed under sterile conditions in a laminar flow hood.

-

Dissection:

-

Enucleate fresh porcine eyes and clean away excess tissue.

-

Make a circumferential incision posterior to the ora serrata.

-

Remove the anterior segment and the vitreous humor carefully.

-

Gently peel the neuroretina from the retinal pigment epithelium (RPE).

-

Transfer the isolated neuroretina to a dish with fresh dissection buffer.

-

-

Explant Culture:

-

Cut the neuroretina into approximately 5x5 mm square explants.

-

Place a porous membrane insert into each well of a 6-well plate.

-

Carefully place one retinal explant onto each membrane, photoreceptor-side up.

-

Add culture medium to the well until the medium just reaches the surface of the membrane, ensuring the tissue is fed from below but not submerged.

-

-

Treatment:

-

Prepare treatment media. For a 100 nM this compound condition, dilute the stock solution 1:1000 into the culture medium.[7]

-

Prepare a vehicle control medium containing the same final concentration of DMSO (e.g., 0.1%).

-

Replace the initial medium with the treatment or control media.

-

Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 24 hours.[7]

-

-

Harvesting and Processing:

-

After incubation, remove the media and gently wash the explants with PBS.

-

Fix the explants in 4% PFA for 45-60 minutes at room temperature.

-

Wash again with PBS.

-

Cryoprotect by sequential immersion in 10%, 20%, and 30% sucrose solutions until the tissue sinks.

-

Embed the tissue in OCT compound and freeze for cryosectioning.

-

-

Analysis:

-

Cut 10-14 µm sections using a cryostat.

-